1lambda~4~,4-Dithiaspiro[4.5]decan-1-one
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Overview
Description
1lambda~4~,4-Dithiaspiro[45]decan-1-one is a unique organic compound characterized by its spirocyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1lambda4,4-Dithiaspiro[4.5]decan-1-one typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then treated with sulfur reagents to introduce the sulfur atoms into the spirocyclic framework .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but contains oxygen atoms instead of sulfur.
1,4-Dithiaspiro[4.5]decan-8-ol: Contains a hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness: 1lambda4,4-Dithiaspiro[4.5]decan-1-one is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .
Properties
CAS No. |
59796-91-7 |
---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1,4λ4-dithiaspiro[4.5]decane 4-oxide |
InChI |
InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2 |
InChI Key |
IFVGERSAKYKKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)SCCS2=O |
Origin of Product |
United States |
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